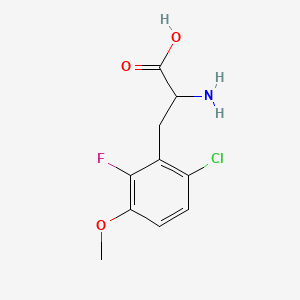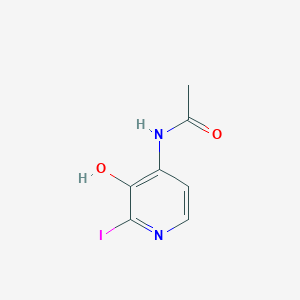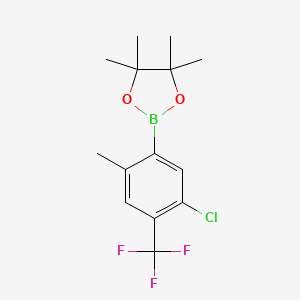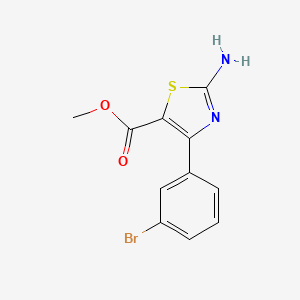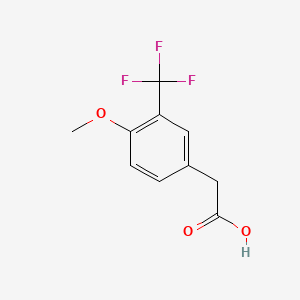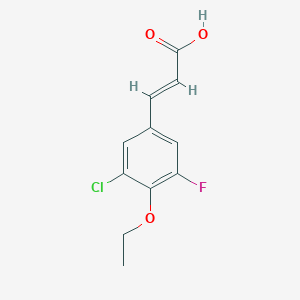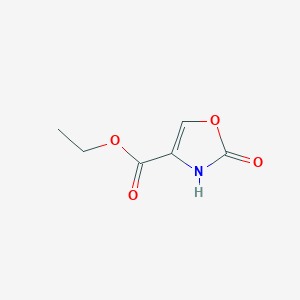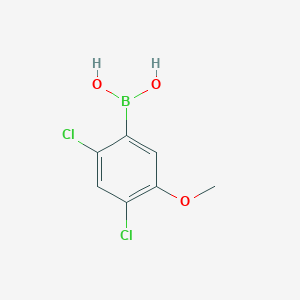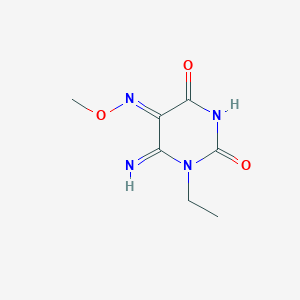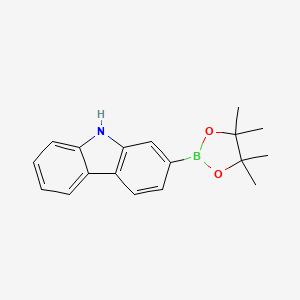
Acide phénylboronique 3-(éthylsulfonamido)
Vue d'ensemble
Description
3-(Ethylsulfonamido)phenylboronic acid is a boronic acid derivative with the molecular formula C8H12BNO4S and a molecular weight of 229.06 g/mol . This compound is characterized by the presence of an ethylsulfonamido group attached to a phenyl ring, which is further bonded to a boronic acid moiety. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in various chemical and biological applications.
Applications De Recherche Scientifique
3-(Ethylsulfonamido)phenylboronic acid has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the development of sensors for detecting diols and other biomolecules.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form reversible covalent bonds.
Industry: Utilized in the synthesis of advanced materials and polymers with specific functional properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing boronic acids involves the reaction of phenylmagnesium bromide with trimethyl borate, followed by hydrolysis to yield the boronic acid . For 3-(Ethylsulfonamido)phenylboronic acid, a similar approach can be employed, where the ethylsulfonamido group is introduced through a substitution reaction on the phenyl ring before the boronic acid formation.
Industrial Production Methods
Industrial production of boronic acids typically involves large-scale reactions using organometallic reagents and borate esters. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, solvent, and reaction time to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Ethylsulfonamido)phenylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to boranes.
Substitution: The ethylsulfonamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can react with the ethylsulfonamido group under mild conditions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Various substituted phenylboronic acids depending on the nucleophile used.
Mécanisme D'action
The mechanism of action of 3-(Ethylsulfonamido)phenylboronic acid involves the formation of reversible covalent bonds with diols. This interaction is pH-dependent, allowing the compound to capture and release diol-containing molecules under different pH conditions. The boronic acid group forms a cyclic ester with the diol, which can be hydrolyzed under acidic conditions to release the bound molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic acid: Lacks the ethylsulfonamido group, making it less versatile in certain applications.
4-(3-Butenylsulfonyl)phenylboronic acid: Contains a butenylsulfonyl group, offering different reactivity and selectivity compared to the ethylsulfonamido derivative.
Uniqueness
3-(Ethylsulfonamido)phenylboronic acid is unique due to its ethylsulfonamido group, which enhances its solubility and reactivity in various chemical reactions. This makes it particularly useful in applications requiring specific functional group interactions and reversible binding properties .
Propriétés
IUPAC Name |
[3-(ethylsulfonylamino)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BNO4S/c1-2-15(13,14)10-8-5-3-4-7(6-8)9(11)12/h3-6,10-12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UODGYEZPCAFKEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)NS(=O)(=O)CC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30674475 | |
| Record name | {3-[(Ethanesulfonyl)amino]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
710348-41-7 | |
| Record name | {3-[(Ethanesulfonyl)amino]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


